

An In-depth Technical Guide to Compounds Designated "WS5"

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Compound of Interest

Compound Name: WS5

Cat. No.: B1589848

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This technical guide provides a comprehensive overview of distinct chemical compounds that have been designated "**WS5**" in scientific literature and commercial applications. Given that "**WS5**" refers to multiple, unrelated substances, this document is divided into sections, each dedicated to a specific compound. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on the discovery, origin, and functional mechanisms of each **WS5** entity.

Section 1: WS5 (Menthane Carboxamidoethyl Acetate) - The Cooling Agent

Discovery and Origin: **WS5**, chemically known as N-[(ethoxycarbonyl)methyl]-p-menthane-3-carboxamide, is a synthetic cooling agent.^{[1][2]} It belongs to a class of compounds developed to provide a cooling sensation without the strong odor or volatility of menthol.^[3] Its origin lies in the chemical synthesis designed to create potent and long-lasting cooling effects for use in various consumer products, including cosmetics, food, and fragrances.^{[2][3]}

Mechanism of Action: **WS5** functions by activating the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, an ion channel found in the sensory nerves of the skin and mucous membranes.^[3] The TRPM8 receptor is naturally activated by cold temperatures (below 26°C).^[3] By binding to and activating these receptors, **WS5** mimics the effect of cold, inducing a physiological cooling sensation without an actual change in temperature.^[3] This activation leads to an influx of calcium and sodium ions into the nerve cells, generating an electrical signal that is transmitted to the brain and interpreted as a cooling feeling.^[3]

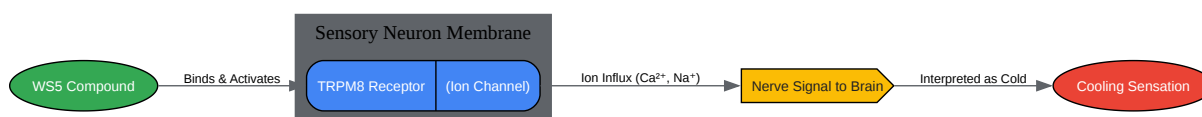
Quantitative Data

Property	Value	Reference
CAS Number	68489-14-5	[1][2]
Molecular Formula	C16H29NO3	Derived from structure
Melting Point	80.00 to 82.00 °C	[2]
Boiling Point	151.00 °C @ 2.00 mm Hg	[2]
Solubility in Water	9.51 mg/L @ 25 °C (est.)	[2]

Experimental Protocols

While specific discovery and synthesis protocols are proprietary, the general synthesis of related p-menthane carboxamides involves the reaction of a p-menthanecarboxylic acid derivative with an appropriate amine. For analytical purposes, standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for structural elucidation and purity assessment.

Visualization of Mechanism



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Caption: Mechanism of action for **WS5** cooling agent.

Section 2: WS5 - The Organic Dye for Dye-Sensitized Solar Cells (DSSCs)

Discovery and Origin: This **WS5** is a novel donor-acceptor- π -acceptor (D-A- π -A) type organic dye synthesized for application in dye-sensitized solar cells (DSSCs).[4][5] Its full name is not explicitly stated in the provided context, but its structure is based on a 4,7-di(furan-2-yl)benzo[c]

[4][6]thiadiazole conjugated linker.[4][5] It was designed and synthesized as part of a study to investigate the effect of different conjugated linkers on the performance of DSSCs.[4]

Synthesis: The synthesis of the **WS5** dye is achieved through a palladium-catalyzed Suzuki coupling reaction.[4] This involves reacting 4,7-dibromobenzothiadiazole with furan-2-ylboronic acid to create the core structure, which is then further modified to include the arylamine donor and 2-cyanoacrylic acid acceptor groups.[4]

Quantitative Data

Parameter	Value	Reference
Molar Absorption Coefficient	$>21,800 \text{ M}^{-1} \text{ cm}^{-1}$	[4][5]
Power Conversion Efficiency (PCE)	5.5%	[4][7]
Short-Circuit Current Density (Jsc)	12.1 mA cm^{-2}	[7]
Open-Circuit Voltage (Voc)	680 mV	[7]
Fill Factor (FF)	0.67	[7]
Electron Lifetime (τ)	Longest among WS5, WS6, WS7	[4]

Experimental Protocols

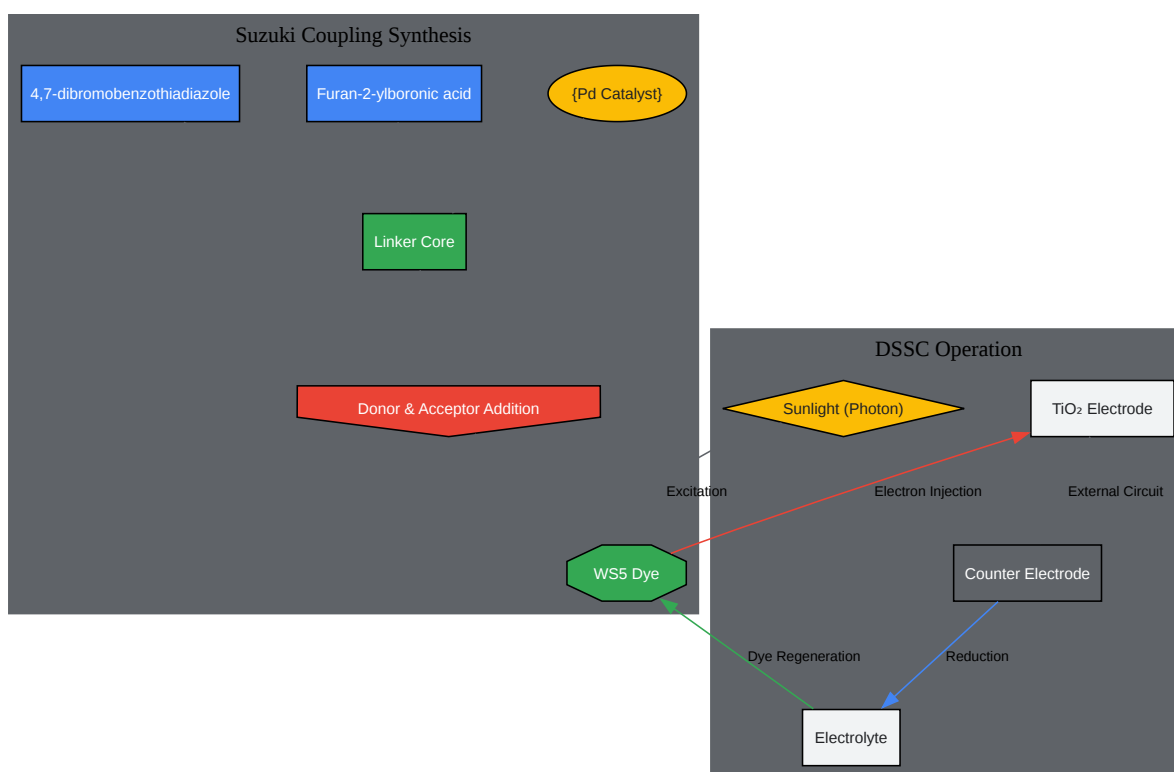
Synthesis of **WS5** Dye: The synthesis involves a multi-step process. A key step is the Suzuki coupling reaction between 4,7-dibromobenzothiadiazole and furan-2-ylboronic acid in the presence of a palladium catalyst to form the central conjugated linker.[4] This intermediate is then coupled with a diarylamine donor moiety and subsequently reacted to introduce the 2-cyanoacrylic acid acceptor group, which serves to anchor the dye to the TiO_2 surface and inject electrons.[4]

Fabrication of DSSCs: DSSC devices were fabricated using FTO-coated glass for electrodes. A TiO_2 paste was screen-printed onto the working electrode and sintered. The working electrodes were then immersed in a solution of the **WS5** dye. The counter electrode was prepared by

coating FTO glass with a platinum catalyst. The two electrodes were sealed together, and an electrolyte solution was introduced.[7]

Photovoltaic Measurement: The performance of the DSSCs was evaluated under simulated AM 1.5 G solar irradiation (100 mW/cm²). Current-voltage (J-V) characteristics were measured to determine PCE, J_{sc}, V_{oc}, and FF. Incident photon-to-current conversion efficiency (IPCE) spectra were also recorded.[4][7]

Visualization of Synthesis and Function



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Caption: Synthesis pathway and operational workflow of the **WS5** dye in a DSSC.

Section 3: WS5 - The PTPN2/1 Inhibitor for Melanoma Therapy

Discovery and Origin: This **WS5** compound was developed as part of a rational drug design effort to create potent dual inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[8] These phosphatases are considered promising therapeutic targets for cancer immunotherapy. The lead compound for this series was AC484, and **WS5** was synthesized as part of a series of modifications to improve properties like oral bioavailability and in vivo efficacy for the treatment of melanoma.[8]

Mechanism of Action: **WS5** acts as a direct inhibitor of PTPN2 and PTPN1. In the context of cancer therapy, PTPN2 negatively regulates the interferon-gamma (IFN γ) signaling pathway. By inhibiting PTPN2 within tumor cells, **WS5** enhances IFN γ signaling through the JAK-STAT pathway.[8] This leads to increased expression of downstream effector genes, which in turn promotes the infiltration of CD8+ T-cells into the tumor microenvironment, thereby boosting the anti-tumor immune response.[8]

Quantitative Data

Parameter	Value	Reference
Synthesis Yield	32.54% (over 3 steps)	[8]
PTPN2 IC ₅₀	5.8 nM (for lead compound WS35)	[8]
PTPN1 IC ₅₀	12.8 nM (for lead compound WS35)	[8]
Oral Bioavailability (F)	7.1% (for lead compound WS35)	[8]

(Note: Specific quantitative data for **WS5** is limited in the provided search results; data for the optimized lead compound WS35 from the same study is included for context.)

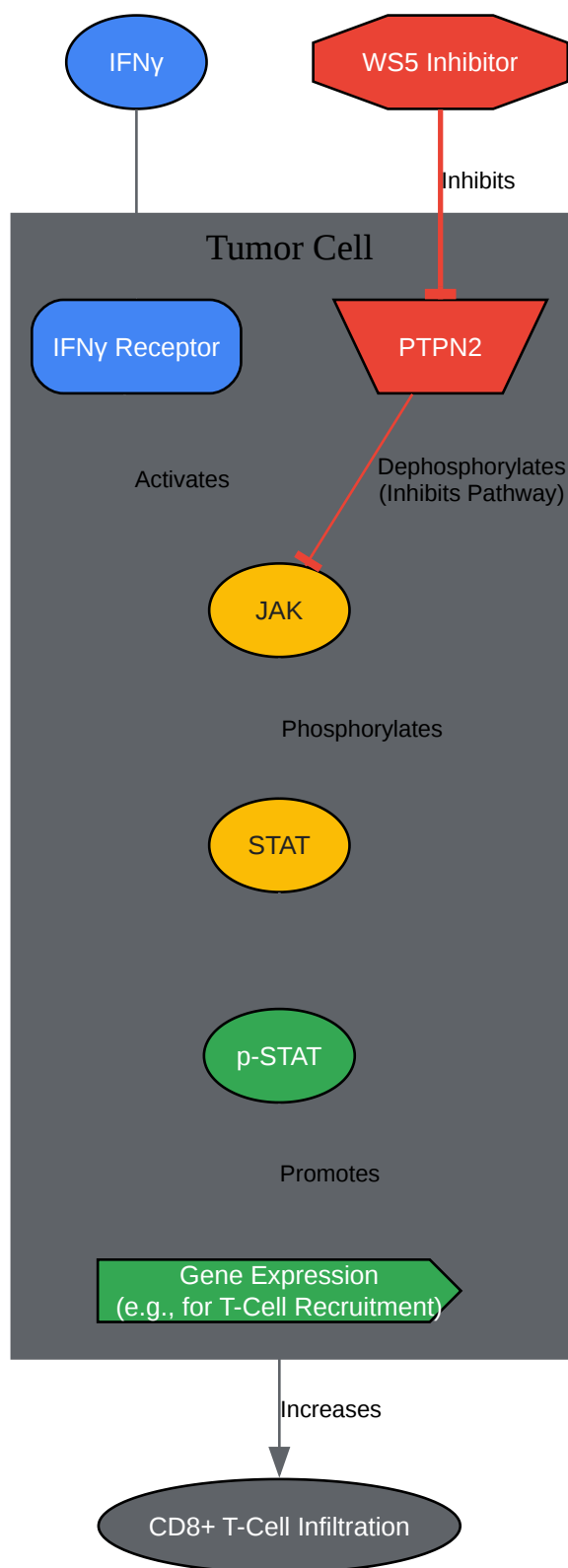
Experimental Protocols

Chemical Synthesis: **WS5** was synthesized following the same general procedure as for the compound designated WS1 in its series.^[8] The synthesis is a multi-step process starting from commercially available reagents. The full synthetic route involves standard organic chemistry reactions, likely including condensation and coupling steps, to build the final small molecule inhibitor. Reaction progress was monitored by thin-layer chromatography, and the final compound's structure was confirmed by ¹H NMR.^[8]

Enzymatic Assays: The inhibitory activity of the synthesized compounds against PTPN2 and PTPN1 was determined using enzymatic assays. These assays typically measure the dephosphorylation of a substrate by the enzyme in the presence of varying concentrations of the inhibitor to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.^[8]

In Vivo Efficacy Studies: The anti-tumor effects were evaluated in syngeneic mouse models (e.g., B16-OVA melanoma model in C57BL/6 mice).^[8] Mice bearing tumors were treated with the compound (e.g., WS35) alone or in combination with other therapies like anti-PD-1 antibodies. Tumor growth was monitored over time to assess efficacy.^[8]

Visualization of Signaling Pathway



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Caption: **WS5** inhibits PTPN2, enhancing the IFN γ -JAK-STAT pathway.

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